2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
Scientific Research Applications
Antidepressant and Nootropic Activities
A study focusing on the synthesis and pharmacological evaluation of various Schiff’s bases and 2-azetidinones, including structures similar to the specified compound, found that certain analogues exhibited significant antidepressant and nootropic activities. This suggests the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, which could be further explored for the development of potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Antimicrobial Activity
Another study synthesized derivatives with a nucleus containing 1,3,4-oxadiazole and 2-azetidinone, showing these compounds were effective against a range of bacterial and fungal strains. This highlights the potential of such compounds, including those similar to the specified molecule, in the development of new antimicrobial agents (Desai & Dodiya, 2014).
Antitubercular and Antioxidant Activities
The synthesis of new pyrimidine-azetidinone analogues and their evaluation for antimicrobial, antitubercular, and antioxidant activities show that these compounds have promising effects. Such findings underscore the potential application of the specified compound in creating effective treatments against tuberculosis and oxidative stress-related conditions (Chandrashekaraiah et al., 2014).
Insecticidal and Fungicidal Activities
Research on 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, closely related to the requested compound, showed moderate to weak fungicidal and insecticidal activities. This suggests a potential route for developing new agrochemicals (Chen & Shi, 2008).
Mechanism of Action
Properties
IUPAC Name |
2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-7-18-6-5-15(13)20-8-11(9-20)10-21-16(22)4-3-14(19-21)12-1-2-12/h3-7,11-12H,1-2,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQAZKEEOULCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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